molecular formula C10H12O2 B13189129 (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol CAS No. 201655-80-3

(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol

Cat. No.: B13189129
CAS No.: 201655-80-3
M. Wt: 164.20 g/mol
InChI Key: MYIDTCFDQGAVFL-SNVBAGLBSA-N
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Description

(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with hydroxyl groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,5-dihydroxynaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate oxidative stress pathways and enzyme activities, contributing to its biological effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1,5-Dihydroxynaphthalene: Contains hydroxyl groups but lacks the tetrahydronaphthalene core, leading to different chemical and biological properties.

    Naphthalene-1,5-diol: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.

Uniqueness: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a tetrahydronaphthalene core

Properties

CAS No.

201655-80-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol

InChI

InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m1/s1

InChI Key

MYIDTCFDQGAVFL-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)O)O

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)O

Origin of Product

United States

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